molecular formula C20H20FNO5S B2566503 (E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 325850-89-3

(E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2566503
CAS No.: 325850-89-3
M. Wt: 405.44
InChI Key: QCTRQECFPKBRIB-DHZHZOJOSA-N
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Description

(E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a fluorophenyl group, an acrylamide moiety, and diethyl ester functionalities

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving suitable precursors such as 2,4-dicarboxylate esters and methylthiophene derivatives.

    Introduction of the Acrylamide Moiety: The acrylamide group is introduced via an amide coupling reaction between an acrylamide derivative and the thiophene core.

    Addition of the Fluorophenyl Group: The fluorophenyl group is incorporated through a Heck coupling reaction, which involves the reaction of a fluorophenyl halide with the acrylamide-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 5-(3-phenylacrylamido)-3-methylthiophene-2,4-dicarboxylate: Lacks the fluorine atom, which may result in different biological activities.

    Diethyl 5-(3-(4-chlorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

    Diethyl 5-(3-(4-bromophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate: Bromine substitution may affect its chemical properties and applications.

Uniqueness

The presence of the fluorophenyl group in (E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate imparts unique electronic and steric properties, which can influence its reactivity, stability, and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

diethyl 5-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO5S/c1-4-26-19(24)16-12(3)17(20(25)27-5-2)28-18(16)22-15(23)11-8-13-6-9-14(21)10-7-13/h6-11H,4-5H2,1-3H3,(H,22,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTRQECFPKBRIB-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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